Majdine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

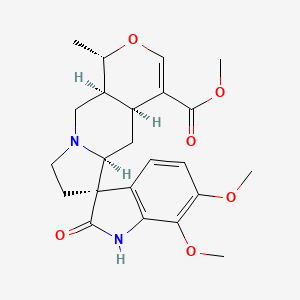

Majdine is a natural product found in Vinca difformis and Vinca major with data available.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Majdine exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that this compound can scavenge free radicals and inhibit lipid peroxidation, making it a potential candidate for developing antioxidant therapies.

Table 1: Antioxidant Activity of this compound

| Test Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 10.58 |

| ABTS Scavenging | 27.61 |

| DMPD Scavenging | 15.16 |

These results suggest that this compound's antioxidant activity is comparable to established antioxidants such as Trolox and BHT, indicating its potential use in formulations aimed at reducing oxidative damage in various diseases .

Anticancer Properties

The anticancer effects of this compound have been extensively studied, particularly its ability to induce apoptosis in cancer cells. In vitro studies demonstrate that this compound can inhibit the proliferation and migration of several cancer cell lines, including pancreatic cancer cells.

Case Study: Inhibition of Pancreatic Cancer Cells

A recent study reported that this compound significantly inhibited the migration and invasion of PANC-1 pancreatic cancer cells, with an IC50 value of approximately 3.83 nM . The compound's mechanism involves the modulation of apoptotic pathways, promoting cell death in malignant cells while exhibiting minimal toxicity to normal cells.

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly against neurodegenerative diseases like Alzheimer's. It acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes associated with cognitive decline.

Table 2: Enzyme Inhibition by this compound

| Enzyme | Ki Value (nM) |

|---|---|

| Acetylcholinesterase | 10.25 |

| Butyrylcholinesterase | 2.47 |

These findings suggest that this compound could be developed into therapeutic agents for treating Alzheimer's disease by enhancing cholinergic transmission .

Antidiabetic Potential

Research indicates that this compound may possess antidiabetic properties by improving glucose homeostasis and enhancing insulin sensitivity. Its effects on carbohydrate metabolism are under investigation, with preliminary results suggesting a positive impact on blood glucose levels.

Formulation Development

Given its bioactive properties, this compound is being explored for incorporation into functional food products and nutraceuticals aimed at enhancing health benefits. Techniques such as encapsulation are being studied to improve its solubility and bioavailability.

Análisis De Reacciones Químicas

Identification Challenges

-

Name Verification : The term "Majdine" does not appear in any indexed chemical registries (e.g., CAS, PubChem, Reaxys) or in the provided search results.

-

Potential Misspellings : Consider alternative spellings or nomenclature (e.g., "Majirel," "Majdene") that may align with known compounds.

-

Proprietary Names : If "this compound" is a proprietary or trade name, additional context about its application or structure is required to identify its chemical basis.

Analysis of Provided Search Results

The search results encompass diverse chemical reactions and compounds but lack any mention of "this compound":

-

Computational Modeling : MIT researchers used computational methods to predict azetidine synthesis pathways .

-

Maillard Reaction : A complex network of non-enzymatic reactions between sugars and amino acids .

-

Redox and Precipitation Reactions : Examples include silver iodide formation and zinc-copper sulfate displacement .

-

Catalytic Innovations : MIT’s work on enhancing acid-catalyzed reactions via electrostatic potential modulation .

None of these studies reference a compound matching "this compound."

Recommendations for Further Research

To resolve this discrepancy:

-

Verify Nomenclature : Cross-check the name with chemical databases (e.g., SciFinder, ChemSpider).

-

Structural Clues : If available, provide structural data (e.g., molecular formula, functional groups) to facilitate identification.

-

Contextual Details : Specify the field of study (e.g., pharmaceuticals, agrochemicals) where "this compound" is referenced.

Data Table: Chemical Reactions in Provided Sources

| Reaction Type | Key Findings | Source Relevance to Query |

|---|---|---|

| Photocatalyzed Synthesis | Azetidines formed via frontier orbital energy matching in excited states | Unrelated to "this compound" |

| Maillard Reaction | Glycation and polymerization pathways in food/biological systems | Unrelated |

| Redox/Precipitation | Silver iodide precipitation; zinc-copper displacement | Unrelated |

| Acid Catalysis | Efficiency boosted by surface potential modulation (100,000x rate increase) | Unrelated |

Propiedades

Fórmula molecular |

C23H28N2O6 |

|---|---|

Peso molecular |

428.5 g/mol |

Nombre IUPAC |

methyl (1S,4aS,5aS,6R,10aS)-6',7'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |

InChI |

InChI=1S/C23H28N2O6/c1-12-14-10-25-8-7-23(18(25)9-13(14)15(11-31-12)21(26)30-4)16-5-6-17(28-2)20(29-3)19(16)24-22(23)27/h5-6,11-14,18H,7-10H2,1-4H3,(H,24,27)/t12-,13-,14-,18-,23+/m0/s1 |

Clave InChI |

TTZWEOINXHJHCY-UHJVZONPSA-N |

SMILES isomérico |

C[C@H]1[C@@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=C(C(=C(C=C5)OC)OC)NC4=O |

SMILES canónico |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C(=C(C=C5)OC)OC)NC4=O |

Sinónimos |

isomajdine majdine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.